
N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DMTF, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It is a small molecule that has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
DMTF exerts its anticancer effects by selectively inhibiting the c-Met receptor tyrosine kinase. This kinase is overexpressed in many types of cancer cells and plays a key role in tumor growth, invasion, and metastasis. By inhibiting c-Met, DMTF blocks the signaling pathways that promote cancer cell survival and proliferation. DMTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTF has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed after oral administration and has a half-life of approximately 6 hours. DMTF is primarily metabolized by the liver and excreted in the urine. In terms of biochemical effects, DMTF has been shown to inhibit c-Met phosphorylation and downstream signaling pathways in cancer cells. Physiologically, DMTF has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.
実験室実験の利点と制限
One of the main advantages of DMTF is its selectivity for the c-Met receptor tyrosine kinase. This allows for targeted inhibition of cancer cells without affecting normal cells. DMTF has also shown good pharmacokinetic properties and low toxicity in preclinical studies. However, one limitation of DMTF is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on DMTF could focus on several areas. One area of interest is the development of more efficient synthesis methods for DMTF. Another area of interest is the identification of biomarkers that could predict response to DMTF treatment in cancer patients. Additionally, further preclinical studies could explore the potential of DMTF as a therapy for other diseases, such as fibrosis and inflammation. Finally, clinical trials could be conducted to evaluate the safety and efficacy of DMTF in cancer patients.
合成法
DMTF can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethylphenyl hydrazine with 2,4,6-trifluoro-1,3,5-triazine to form 2,4-dimethylphenyl-6-trifluoromethyl-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield DMTF.
科学的研究の応用
DMTF has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and liver cancer. DMTF has also been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin. In addition, DMTF has shown promise as a potential therapy for other diseases, such as fibrosis and inflammation.
特性
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c1-6-3-4-8(7(2)5-6)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-5H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLMIGCTGPOQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)
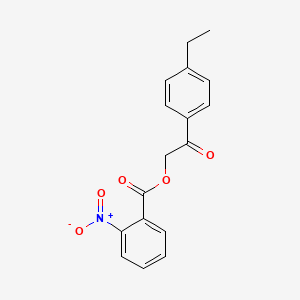
![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)
![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)
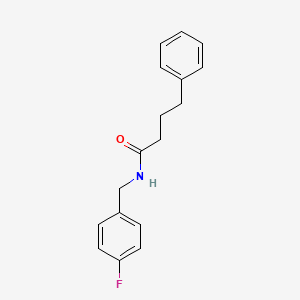
![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
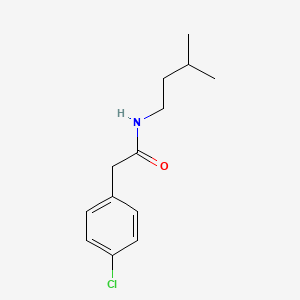

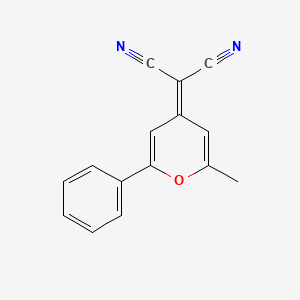
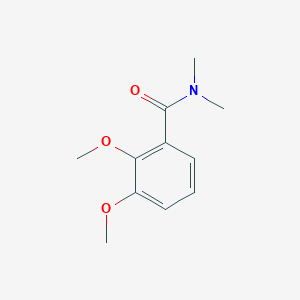
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)